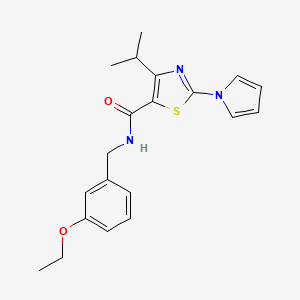

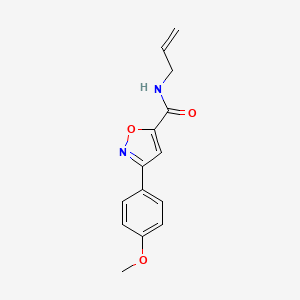

N-烯丙基-3-(4-甲氧基苯基)-5-异噁唑甲酰胺

货号 B2706215

CAS 编号:

477859-13-5

分子量: 258.277

InChI 键: UNXTUQCZSNOERM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide” is a chemical compound that has been mentioned in the context of the synthesis of 2-isoxazolines . It is involved in 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide .

Synthesis Analysis

The synthesis of this compound involves the cycloaddition of p-F3CC6H4CNO to N-(4-methoxyphenyl)acrylamide, which produces a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative as a result of N-acylation of the initially formed isoxazoline .Chemical Reactions Analysis

The chemical reactions involving “N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide” include 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide . These reactions play a crucial role in the synthesis of 2-isoxazolines .科学研究应用

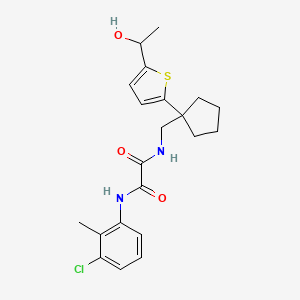

- Researchers have explored the anticancer potential of this compound. A study synthesized a series of 24 derivatives based on the modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These derivatives were potent histone deacetylase inhibitors (HDACIs) with promising antiproliferative effects on colon cancer cells .

- The compound’s inhibitory activity against HCT-116 cells was evaluated, and some derivatives exhibited significant effects. For instance, compounds 7a and 7g showed the highest inhibitory activity, while compound 7d had the lowest inhibitory activity .

- Researchers have developed synthetic routes to obtain N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates. These compounds were obtained via DCC and azide coupling methods, allowing for structural variation and functionalization .

- Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were also synthesized efficiently from the corresponding trichloroacetimidate or acetate via C–C bond formation .

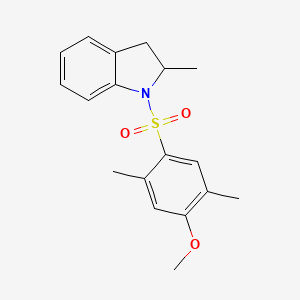

- Computational studies, including molecular docking, have been conducted to understand the binding interactions of this compound with relevant biological targets. These investigations provide insights into its potential mechanisms of action .

- Researchers have used this compound as a scaffold for designing novel HDACIs. By modifying its structure, they aim to enhance its potency, selectivity, and pharmacokinetic properties .

Anticancer Activity

Chemical Synthesis and Modification

Molecular Docking Studies

Medicinal Chemistry and Drug Design

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-prop-2-enyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXTUQCZSNOERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706150.png)

![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)